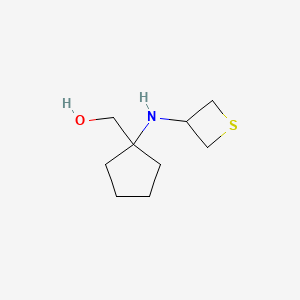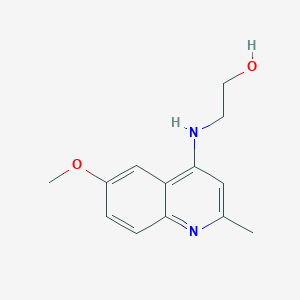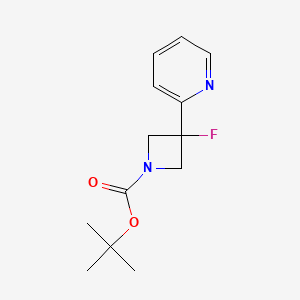
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions.
Protection of the Carboxylate Group: The tert-butyl group is often used as a protecting group for the carboxylate functionality to enhance stability during the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyridinyl positions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.
Chemical Biology: Researchers use the compound to investigate biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Material Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and pyridinyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The azetidine ring’s strained structure may also contribute to its reactivity and binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound lacks the fluorine and pyridinyl groups, which may result in different reactivity and biological activity.
tert-Butyl 3-(methylamino)azetidine-1-carboxylate: The presence of a methylamino group instead of a fluorine atom can lead to variations in chemical properties and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring, which may affect its biological interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17FN2O2 |
|---|---|
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-3-pyridin-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-12(2,3)18-11(17)16-8-13(14,9-16)10-6-4-5-7-15-10/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
WVXABWNXHWNUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)

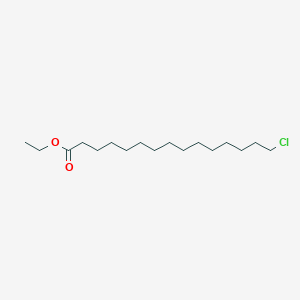

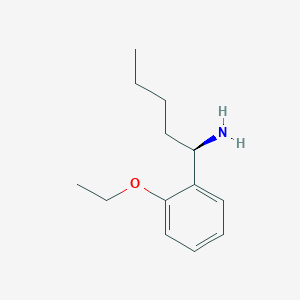
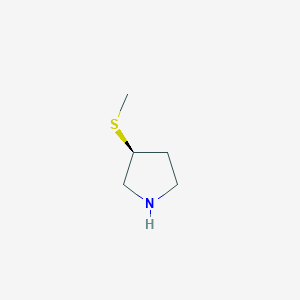
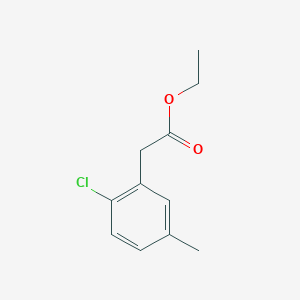
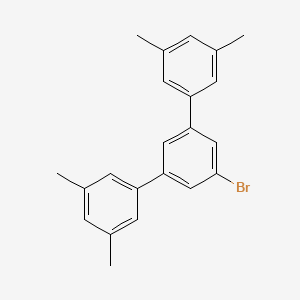
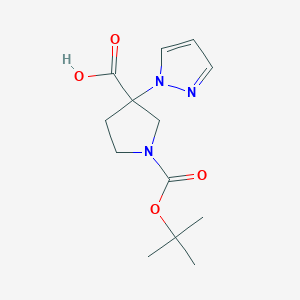
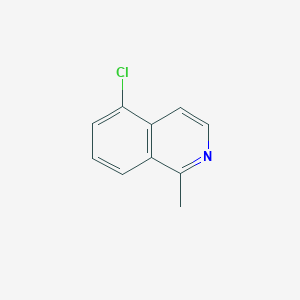
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
